molecular formula C8H6ClN3O B1305965 1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride CAS No. 423768-38-1

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride

Cat. No.: B1305965
CAS No.: 423768-38-1
M. Wt: 195.6 g/mol
InChI Key: WNWYKNCOAJIRNK-UHFFFAOYSA-N
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Description

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields. Benzotriazole derivatives are renowned for their stability and unique chemical properties, making them valuable in medicinal chemistry, material sciences, and industrial applications .

Preparation Methods

The synthesis of 1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride typically involves the reaction of 1-Methyl-1h-1,2,3-benzotriazole with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired carbonyl chloride derivative. Industrial production methods often employ large-scale batch reactors with precise temperature and pressure controls to optimize yield and purity .

Chemical Reactions Analysis

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride involves its interaction with various molecular targets. The compound’s unique structure allows it to form stable complexes with metal ions, which can inhibit corrosion. In biological systems, it can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

1-methylbenzotriazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-12-7-3-2-5(8(9)13)4-6(7)10-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWYKNCOAJIRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380178
Record name 1-Methyl-1H-benzotriazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-38-1
Record name 1-Methyl-1H-benzotriazole-5-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzotriazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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